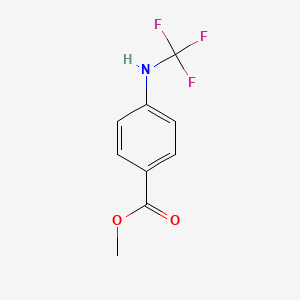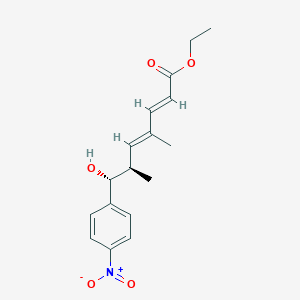
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hepta-2,4-dienoate backbone with multiple functional groups, including a hydroxy group, a nitrophenyl group, and ethyl and methyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by esterification and nitration reactions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and acidic catalysts, like sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s structural features enable it to participate in various biochemical processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
- (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-aminophenyl)hepta-2,4-dienoate
- (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-methoxyphenyl)hepta-2,4-dienoate
Uniqueness
Compared to similar compounds, (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
特性
分子式 |
C17H21NO5 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
ethyl (2E,4E,6R,7R)-7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate |
InChI |
InChI=1S/C17H21NO5/c1-4-23-16(19)10-5-12(2)11-13(3)17(20)14-6-8-15(9-7-14)18(21)22/h5-11,13,17,20H,4H2,1-3H3/b10-5+,12-11+/t13-,17-/m1/s1 |
InChIキー |
NFMRRTZTPZDZKI-ULHFLZQOSA-N |
異性体SMILES |
CCOC(=O)/C=C/C(=C/[C@@H](C)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O)/C |
正規SMILES |
CCOC(=O)C=CC(=CC(C)C(C1=CC=C(C=C1)[N+](=O)[O-])O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


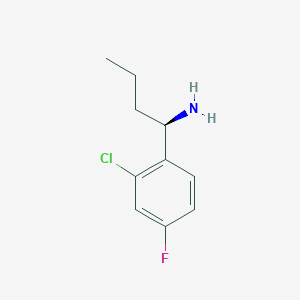
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)
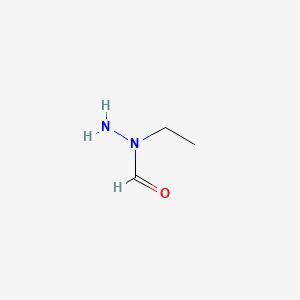
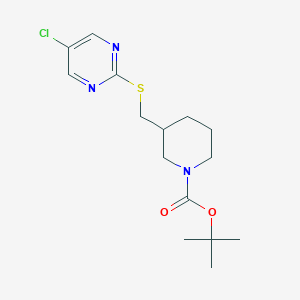


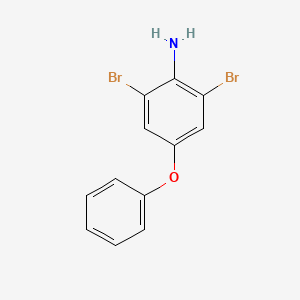

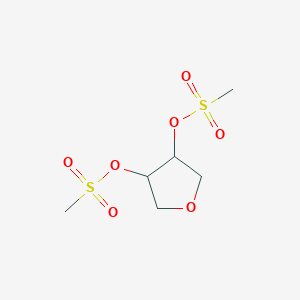
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)

